molecular formula C12H16N4O3 B2411433 6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 890095-70-2

6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2411433
CAS No.: 890095-70-2
M. Wt: 264.285
InChI Key: JPZXITIRFDAMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a pyrimidine core

Preparation Methods

The synthesis of 6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the dimethylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    6-amino-1-methyl-1H-pyrimidine-2,4-dione: This compound has a similar pyrimidine core but lacks the furan-2-ylmethyl and dimethylamino groups.

    6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have different core structures but share some functional groups with the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-15(2)7-9-10(13)16(12(18)14-11(9)17)6-8-4-3-5-19-8/h3-5H,6-7,13H2,1-2H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXITIRFDAMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N(C(=O)NC1=O)CC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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